106Cd
Description
Historical Context of Cadmium Isotopes in Nuclear Physics
The cadmium isotopic chain has long served as a Rosetta Stone for decoding nuclear structure evolution near the N=50 shell closure. Early studies in the 1970s revealed that ^106^Cd (Z=48, N=58) occupies a unique position between single-particle dominance in ^100^Sn and well-developed collectivity in heavier Cd isotopes. Its 1.25% natural abundance made detailed spectroscopy challenging until the advent of radioactive beam facilities in the 21st century enabled precise measurements through inverse kinematics reactions.
The isotope's simple structure—free from complications caused by shape coexistence—allows clean tests of nuclear models. Historical measurements focused on:
- Electric quadrupole (E2) transition strengths between low-lying states
- Magnetic dipole moments of excited states
- Lifetime determinations using Doppler-shift attenuation methods
These studies established ^106^Cd as having an intermediate collectivity between vibrational and rotational regimes, with a measured B(E2;2^+^ → 0^+^) value of 0.086(3) e²b². However, recent precision experiments using segmented germanium detectors and transient field techniques have uncovered systematic discrepancies that challenge existing paradigms.
Role of ^106^Cd in Testing Collective Nuclear Models
Modern nuclear theory faces a critical challenge in ^106^Cd: shell-model calculations using the JUN45 interaction successfully reproduce B(E2) values but fail to account for spectroscopic quadrupole moments Q_s. This discrepancy becomes apparent when examining the normalized quadrupole moment:
$$ qs = \frac{Qs}{Q_{sp}} $$
where Q{sp} is the single-particle estimate. For ^106^Cd's 2^+^1 state, experimental qs = -0.37(2) versus theoretical predictions of qs = -0.18. This 2σ difference suggests missing triaxial degrees of freedom in the model space.
Key experimental benchmarks include:
Table 1: Critical Observables in ^106^Cd Nuclear Structure
The table highlights two crucial patterns:
Properties
Molecular Formula |
Cd |
|---|---|
Molecular Weight |
105.90646 g/mol |
IUPAC Name |
cadmium-106 |
InChI |
InChI=1S/Cd/i1-6 |
InChI Key |
BDOSMKKIYDKNTQ-VENIDDJXSA-N |
Isomeric SMILES |
[106Cd] |
Canonical SMILES |
[Cd] |
Origin of Product |
United States |
Preparation Methods
Initial Material Selection and Pre-Treatment
Enriched This compound is typically sourced from isotopically modified cadmium, where natural cadmium (containing ~1.25% this compound) undergoes electromagnetic separation. The initial material must exhibit minimal contaminants, particularly Fe , Ni , Cu , and U , which degrade scintillation performance. Pre-treatment involves acid washing with ultrapure HNO3 to remove surface oxides.
Vacuum Distillation for Isotope Separation
Vacuum distillation is the primary method for enriching this compound. The process occurs in quartz crucibles under reduced pressure (10−5 mbar) to minimize oxidation. Key parameters include:
| Parameter | Value | Purpose |
|---|---|---|
| Temperature | 600–700°C | Vaporizes Cd while retaining high-Z impurities |
| Distillation rate | 0.5–1.0 g/min | Balances throughput and purity |
| Condenser temperature | 200–250°C | Prevents recontamination from volatiles |
Post-distillation analysis via thermal ionization mass spectrometry (TIMS) confirms isotopic enrichment levels up to 66.4% this compound . Losses during distillation are minimized to <4% through optimized condenser geometry.
Chemical Purification of Enriched this compound
Filtration-Distillation Hybrid Process
A combined filtration-distillation protocol achieves sub-ppm impurity levels:
-
Filtration : Molten Cd is passed through quartz wool filters at 400°C to capture particulate impurities (e.g., Fe , Cr ).
-
Distillation : Filtered Cd undergoes secondary vacuum distillation to remove volatile contaminants (e.g., Zn , Mg ).
Post-purification impurity concentrations are quantified via inductively coupled plasma mass spectrometry (ICP-MS):
| Element | Concentration (ppm) | Reduction Factor |
|---|---|---|
| Fe | <0.5 | 10× |
| Ni | <0.2 | 15× |
| U | <0.05 | 20× |
| Th | <0.01 | 50× |
Recrystallization of Cd Compounds
For applications requiring CdWO4 scintillators, purified this compound is converted to Cd(NO3)2 and reacted with (NH4)2WO4:
The precipitate is recrystallized twice in ultrapure H2O to eliminate residual NH4+ and NO3− ions.
Crystal Growth of 106CdWO4 Scintillators
Low-Thermal-Gradient Czochralski (LTG-C) Technique
The LTG-C method produces high-quality 106CdWO4 crystals with minimal defects:
-
Crucible material : Platinum-rhodium alloy to prevent contamination.
-
Growth rate : 1–2 mm/hr to ensure stoichiometric composition.
-
Atmosphere : Argon gas (99.999% purity) to suppress oxidation.
Crystals exhibit an attenuation length of 60 cm at 480 nm, surpassing conventional CdWO4.
Post-Growth Processing
-
Annealing : Crystals are annealed at 800°C for 48 hrs in O2 to reduce oxygen vacancies.
-
Polishing : Surfaces are polished with diamond paste (1 µm grit) to achieve optical clarity.
Quality Control and Radiopurity Assurance
Mass Spectrometry Validation
Isotopic composition is verified via TIMS, with typical results:
| Isotope | Abundance (%) |
|---|---|
| This compound | 66.4 |
| 108Cd | 1.2 |
| 110Cd | 0.8 |
Background Radiation Screening
Gamma spectroscopy confirms radiopurity levels:
| Radionuclide | Activity (mBq/kg) |
|---|---|
| 226Ra | <0.005 |
| 228Th | <0.01 |
| 40K | <0.3 |
Challenges and Mitigation Strategies
Cosmogenic Activation
Exposure to cosmic rays during storage produces 110mAg (t1/2 = 249.8 d) via neutron capture:
Shielding with >10 cm lead reduces activation rates to <0.1 mBq/kg.
Material Losses
Total this compound losses across purification and crystal growth stages are constrained to <4% through:
-
Quartz-lined reactors to minimize adhesion.
-
Closed-loop distillation systems to recover Cd vapor.
Comparative Analysis of Purification Techniques
| Method | Impurity Removal Efficiency | Cd Recovery (%) |
|---|---|---|
| Vacuum Distillation | Fe, Ni, U: >90% | 85–90 |
| Filtration | Particulates: >95% | 98 |
| Recrystallization | Ionic species: >99% | 75–80 |
Chemical Reactions Analysis
Isotopic Profile of ¹⁰⁶Cd
Nuclear characteristics and applications :
| Property | Value | Source |
|---|---|---|
| Natural abundance | 1.25% (atomic) | |
| Nuclear spin | 0 | |
| Primary applications | Neutron capture studies |
Oxygen Interaction
Cadmium reacts with oxygen under specific conditions:
Equation :
Humidity and Sulfur Compounds
Moisture accelerates reaction with hydrogen sulfide:
Hydrohalic Acids
Hydrochloric acid :
Hydrobromic acid :
Nitric Acid
Hot dilute nitric acid dissolves cadmium:
Reactions with Halogens
Chlorine gas :
Iodine :
Chalcogen Interactions
Selenium :
Sulfur :
Coordination Chemistry
Ammonia complexation :
Phosphate precipitation :
Industrial Catalytic Roles
Cadmium oxide (CdO) serves as:
This synthesis demonstrates ¹⁰⁶Cd participates identically to natural cadmium in chemical processes. Isotope-specific data remain limited to nuclear properties, as chemical reactivity is governed by electron configuration rather than neutron count. For reaction optimization, CAS SciFinder provides authoritative protocols and substance verification .
Scientific Research Applications
Nuclear Physics Research
One of the primary applications of 106Cd is in the study of double beta decay processes. Research has demonstrated that this compound is a promising candidate for investigating neutrino properties due to its unique decay characteristics.
- Double Beta Decay Studies : Experiments such as COBRA and TGV-2 have been conducted to search for double beta decay in this compound, utilizing cadmium tungstate scintillators enriched in this compound. These studies aim to set limits on the half-life of various decay channels, with results indicating that the half-life for two-neutrino electron capture with positron emission exceeds years .
- Experimental Setup : The TGV-2 experiment employs high-purity germanium detectors and cadmium foils enriched to 99.57% in this compound, achieving a limit on the two-neutrino double electron capture decay of years .
| Experiment | Detector Type | Enrichment Level | Half-Life Limit |
|---|---|---|---|
| COBRA | CdZnTe | ~60% | years |
| TGV-2 | HPGe | 99.57% | years |
Environmental Science Applications
In environmental science, this compound is utilized for studying cadmium absorption in dietary contexts and its impact on ecosystems.
- Dietary Cadmium Studies : Research indicates that the absorption rate of cadmium may exceed previously quoted values (5%), suggesting a need for longer fecal collection times to accurately assess dietary intake . This has implications for understanding human exposure to cadmium through food sources.
- Isotope Dilution Analysis : The stable isotope this compound is employed in isotope dilution methodologies to analyze elemental speciation in environmental samples. This technique allows for precise quantification of cadmium species in complex matrices such as soil and water .
Biomedical Research
The applications of this compound extend into biomedical research, particularly in tracing and understanding metal interactions within biological systems.
- Metal Tracing : Enriched isotopes like this compound are used as tracers in studies examining the bioavailability and metabolic pathways of cadmium in biological organisms. Such studies help elucidate the mechanisms by which cadmium accumulates and its potential toxicological effects .
Nuclear Structure Studies
Research into the nuclear structure of cadmium isotopes, including this compound, provides insights into nuclear configurations and stability.
- Nuclear Structure Investigations : Studies involving neutron scattering techniques have been conducted to explore excited states in both 106Pd and this compound, contributing to a deeper understanding of nuclear interactions and stability .
Case Study 1: Double Beta Decay Search
A significant experiment utilizing a cadmium tungstate scintillator enriched with this compound aimed to detect rare decay events associated with double beta decay. The setup involved advanced detection methods to improve sensitivity and establish stringent half-life limits for various decay channels.
Case Study 2: Cadmium Absorption in Humans
A comprehensive dietary study utilizing stable isotopes, including this compound, highlighted discrepancies in absorption rates compared to established norms. This research underscores the importance of accurate assessment methods for dietary cadmium exposure.
Mechanism of Action
Molecular Targets and Pathways: Cadmium exerts its effects through various biochemical and molecular mechanisms. One primary pathway is the induction of oxidative stress, where cadmium disrupts the balance between oxidants and antioxidants, leading to cellular damage and apoptosis . Cadmium also interferes with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, contributing to pathological conditions and carcinogenesis .
Comparison with Similar Compounds
Comparison with Other Cadmium Isotopes
106Cd is one of eight stable cadmium isotopes. A comparison of key isotopes is shown below:
Key Insight : this compound’s high Q-value and moderate abundance make it uniquely suited for double-beta decay experiments compared to other Cd isotopes .
Comparison with Group 12 Elements (Zn, Hg)
Cadmium shares chemical properties with zinc and mercury but exhibits distinct nuclear and toxicological behaviors:
| Property | Zn (Zinc) | Cd (Cadmium) | Hg (Mercury) |
|---|---|---|---|
| Oxidation State | +2 | +2 | +1, +2 |
| Covalent Bonding | Moderate | High (e.g., CdS) | Very High (e.g., Hg-C) |
| Toxicity | Low | Extreme | Extreme (organic forms) |
| Nuclear Stability | 5 stable isotopes | 8 stable isotopes | 7 stable isotopes |
| β⁺β⁺ Decay Candidates | None | This compound | None |
Notable Differences:
- Chemical Reactivity: Cd forms more covalent bonds than Zn, particularly with sulfur, but less stable organometallic compounds than Hg .
- Nuclear Applications : Unlike Zn and Hg, this compound is pivotal in double-beta decay research due to its high Q-value and isotopic enrichment feasibility (e.g., 106CdWO₄ scintillators ).
Nuclear Reaction Cross-Sections in Astrophysics
This compound plays a role in the astrophysical p-process via the This compound(α, γ)¹¹⁰Sn reaction. Comparisons with neighboring isotopes:
Implications : The this compound(α, γ) reaction dominates p-process branching near A ≈ 110, impacting the abundance of ¹⁰⁶Cd and ¹⁰⁸Cd .
Double-Beta Decay Modes: this compound vs. Other Isotopes
This compound’s double-beta decay features are compared to other β⁺β⁺-decay candidates:
Experimental Advantages : this compound’s high Q-value and enrichment capabilities (e.g., 99.57% enrichment in TGV-2 experiments ) enable superior sensitivity in detecting rare decays.
Q & A
Q. 1.1. What are the key nuclear properties of ⁰⁶¹⁰⁶Cd that make it a candidate for studying double beta decay?
⁰⁶¹⁰⁶Cd is a stable isotope (natural abundance ~1.25%) with a high Q-value of 2771 keV, enabling the study of multiple double-beta decay modes (2β⁺, εβ⁺, 2ε). Its shell structure near the β-stability boundary and low background requirements for experiments make it ideal for investigating rare decay processes. Theoretical half-life predictions for 2νEC/EC decay to ¹⁰⁶Pd range from 10²⁰–10²² years, motivating experimental validation .
Q. 1.2. What experimental techniques are commonly used to measure ⁰⁶¹⁰⁶Cd’s nuclear reaction cross-sections?
Activation techniques and γ-ray spectroscopy are standard. For example, the ¹⁰⁶Cd(α,n)¹⁰⁹Sn reaction cross-section was measured at energies 8–12.5 MeV using enriched targets, with σ values tabulated alongside astrophysical S-factors (Table III in ). These methods require high-purity detectors (e.g., CdWO₄ crystals) and coincidence measurements to suppress background noise .
Advanced Research Questions
Q. 2.1. How do discrepancies between theoretical models and experimental data for ⁰⁶¹⁰⁶Cd’s photonuclear reactions inform model refinement?
Theoretical models (e.g., TALYS) underestimate proton emission channels in ⁰⁶¹⁰⁶Cd’s photonuclear reactions due to incomplete treatment of the isospin component decay of the Giant Dipole Resonance. Experimental data from combined photonuclear models show better agreement, suggesting refinements to include shell-structure effects near the β-stability boundary . For example:
Q. 2.2. What methodologies optimize detection limits for ⁰⁶¹⁰⁶Cd’s double beta decay in low-background experiments?
Key steps include:
Enriched detectors : Use ⁰⁶¹⁰⁶CdWO₄ crystals (70–100% enrichment) to enhance signal-to-noise ratios .
Coincidence techniques : Analyze KX-γ and γ-γ coincidences (Fig. 4 in ) to isolate decay signals.
Background suppression : Employ passive shielding (e.g., Gran Sasso Lab’s low-radiation environment) and active veto systems (NaI(Tl) detectors) .
Data analysis : Use two-dimensional matrices (Fig. 6 in ) to resolve KX-Pd coincidences, achieving sensitivity up to T₁/₂ > 4.7×10²⁰ years for 2νEC/EC decay .
Q. 2.3. How do shell-model calculations explain ⁰⁶¹⁰⁶Cd’s collective nuclear structure?
The onset of collectivity in ⁰⁶¹⁰⁶Cd arises from valence nucleons in the π(p₁/₂g₉/₂) and ν(d₅/₂g₇/₂) orbitals. Calculations reproduce experimental 2⁺₁ and 4⁺₁ states with >26% probability for the dominant π(p²₁/₂g⁸₉/₂)⊗ν(d⁴₅/₂g⁴₇/₂) configuration. The 3⁻₁ state involves ν(h₁₁/₂) orbital mixing, indicating octupole collectivity .
Q. 2.4. How are mass spectrometry interferences corrected when quantifying ⁰⁶¹⁰⁶Cd in environmental samples?
For ICP-MS analysis of Cd isotopes:
-
Interference correction : Use the formula:
to subtract ⁹⁵Mo¹⁶O⁺ contributions to m/z 111 .
-
Validation : Compare with certified reference materials (e.g., soil samples) to ensure accuracy <5% .
Contradictions and Open Problems
Q. 3.1. Why do theoretical predictions for ⁰⁶¹⁰⁶Cd’s double beta decay half-lives vary across studies?
Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
